molecular formula C15H13BrN2O B2915418 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 477889-62-6

3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B2915418
CAS RN: 477889-62-6
M. Wt: 317.186
InChI Key: DINRIJMCGUJUSN-UHFFFAOYSA-N
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Description

“3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Crystal Structure Analysis

Research on imidazo[1,2-a]pyridine derivatives, including compounds similar to 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, has focused on understanding their crystal structure and molecular interactions. For instance, a study by Dhanalakshmi et al. (2018) examined the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, providing insights into their molecular conformation and potential applications in material science and molecular engineering (Dhanalakshmi et al., 2018).

Synthesis and Rearrangements

The synthesis of imidazo[1,2-a]pyridine derivatives and their rearrangement to form other heterocyclic compounds is another area of focus. A study by Khalafy et al. (2002) discussed the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles (Khalafy et al., 2002).

Applications in Cancer Research

Imidazo[1,2-a]pyridine derivatives have also been explored for their potential in cancer research. Almeida et al. (2018) designed and synthesized a series of selenylated imidazo[1,2-a]pyridines, which showed promising activity against breast cancer cells. This study highlighted the potential of these compounds as antiproliferative agents in breast cancer chemotherapy (Almeida et al., 2018).

Synthesis and Antitumor Activity

Research by Murali et al. (2017) involved the synthesis of hetero annulated isoxazolo-, pyrido-, and pyrimido carbazoles, including a compound with a 3-bromo-4-methoxyphenyl group. These compounds displayed significant in vitro antitumor activity, indicating their potential use as therapeutic drugs against cancer (Murali et al., 2017).

Synthesis in Ionic Liquids

Ionic liquids have been used to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, offering an efficient and environmentally friendly approach. Shaabani et al. (2006) demonstrated this method, which simplifies the reaction workup and allows for the reuse of the ionic liquid (Shaabani et al., 2006).

properties

IUPAC Name

3-bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-10-4-3-9-18-14(16)13(17-15(10)18)11-5-7-12(19-2)8-6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINRIJMCGUJUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

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